4-(Benzyloxy)but-2-enoic acid

Descripción general

Descripción

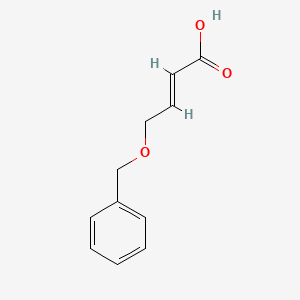

4-(Benzyloxy)but-2-enoic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a benzyloxy group attached to a but-2-enoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybut-2-enoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Chemical Reactions of 4-(Benzyloxy)but-2-enoic Acid

The chemical reactivity of this compound can be classified into several types of reactions:

Oxidation Reactions

This compound can undergo oxidation to yield various products, including aldehydes and carboxylic acids. Common oxidizing agents used in these reactions include:

- Potassium permanganate ()

- Chromium trioxide ()

Major Products:

- Aldehydes: The oxidation of the alcohol functionality can lead to the formation of benzaldehyde.

- Carboxylic Acids: Further oxidation may yield benzoic acid.

Reduction Reactions

Reduction reactions can convert this compound into its corresponding alcohols. Typical reducing agents include:

- Lithium aluminum hydride ()

- Sodium borohydride ()

Major Products:

- Saturated Alcohols: Reduction leads to the formation of 4-(benzyloxy)butanol.

Substitution Reactions

The benzyloxy group in this compound can participate in substitution reactions, allowing for the introduction of various functional groups. This can be facilitated by reagents such as:

- Sodium hydride ()

- Strong acids

Major Products:

- Various ethers or esters depending on the substituent introduced.

Michael Addition Reactions

In the context of asymmetric synthesis, this compound can act as an electrophile in Michael addition reactions with nucleophiles such as amines or hydroxylamines. This reaction often requires specific catalytic conditions to achieve high yields and selectivity.

Example Reaction:

The aza-Michael addition of O-benzylhydroxylamine to this compound has been shown to yield products with high enantioselectivity under optimized conditions, demonstrating its utility in synthesizing chiral compounds .

Mitsunobu Reaction

This reaction utilizes triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) as reagents to facilitate the formation of the benzyloxy group from appropriate starting materials such as benzyl bromide and butenediol.

Esterification Reactions

Esterification can be employed to synthesize derivatives such as methyl esters from the corresponding carboxylic acids using reagents like methanol and sulfuric acid.

Notable Findings:

- Anti-inflammatory Potential: Compounds related to this structure have shown promise in inhibiting inflammatory pathways.

- Drug Development: As a building block in drug synthesis, this compound has been utilized to create various pharmaceutical agents targeting specific biological pathways.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)but-2-enoic acid is a chemical compound with applications in scientific research, particularly in the synthesis of pharmaceutically active compounds and as an intermediate in chemical reactions . This document explores its applications, synthesis, and role in various chemical processes, based on available research findings.

Applications in Chemical Synthesis

This compound is utilized as a building block in the synthesis of more complex molecules . Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis of Protein Kinase Inhibitors Protein kinases, enzymes that catalyze the transfer of phosphate groups to proteins, are crucial in regulating cellular events . The synthesis of 4-amino-2-butenoyl chlorides, derived from butenoic acids, are important intermediates in creating protein kinase inhibitors . These inhibitors are significant in treating conditions such as cancer and restenosis .

Large-Scale Preparation of Compounds this compound can be used in large-scale pilot plant work for manufacturing compounds with specific formulas . For instance, it is involved in the preparation of compounds such as 6-(4-N,N-dimethylaminocrotonyl)amido-4-(4-(2-pyridylmethoxy)-3-chloro)amino-3-cyano-7-ethoxyquinoline and 6-(4-N,N- dimethylaminocrotonyl)amido-4-(4-benzyloxy-3-chloro)amino-3-cyano-7- ethoxyquinoline .

Asymmetric Synthesis In asymmetric synthesis, this compound can be used to enable the enantioselective synthesis of complex molecules . Enantioselective synthesis is crucial in producing compounds with specific spatial arrangements of atoms, which is vital in pharmaceuticals .

Role as an Intermediate

This compound serves as a key intermediate in several chemical reactions, facilitating the creation of complex molecules.

Aza-Michael Addition this compound is used in aza-Michael additions, a type of chemical reaction that forms carbon-nitrogen bonds . Aza-Michael addition of (E)-5-phenylpent-2-enoic acid with can be performed under dual catalytic conditions using arylboronic acids and aminothiourea .

Synthesis of Hydroxamic Acid Derivatives this compound can be used in the synthesis of N-hydroxyaspartic acid derivatives using chiral multifunctional thiourea/boronic acid organocatalysts .

Synthesis of α,β-Unsaturated γ-Lactams The compound can be used in the synthesis of α,β-unsaturated γ-lactams from E-α,β-unsaturated γ-amino acids through in-situ activation of free carboxylic acids .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)but-2-enoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the but-2-enoic acid moiety can undergo conjugation with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Methoxy)but-2-enoic acid

- 4-(Ethoxy)but-2-enoic acid

- 4-(Phenoxy)but-2-enoic acid

Uniqueness

4-(Benzyloxy)but-2-enoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific interactions, making it valuable in various applications compared to its analogs.

Actividad Biológica

4-(Benzyloxy)but-2-enoic acid, also known as (E)-4-(benzyloxy)but-2-enoic acid, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a butenoic acid backbone with a benzyloxy substituent. This configuration is crucial for its biological activity as it influences the compound's interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Studies have indicated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties . Additionally, some derivatives have shown promise as selective estrogen receptor downregulators (SERDs), which could impact hormone-dependent cancers by modulating estrogen signaling pathways .

Biological Activities

-

Anti-inflammatory Activity :

- Research has shown that certain derivatives of this compound can inhibit COX enzymes, thereby reducing inflammation.

- Antimycobacterial Activity :

-

Selective Estrogen Receptor Modulation :

- Certain derivatives have been identified as SERDs, which may provide therapeutic benefits in treating hormone-dependent cancers by inhibiting estrogen receptor signaling pathways.

Table 1: Summary of Biological Activities and Mechanisms

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimycobacterial | Inhibition of M. tuberculosis | |

| Selective Estrogen Modulation | Interference with estrogen signaling pathways |

Case Study: Antimycobacterial Evaluation

In a recent study, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against the H37Rv strain of M. tuberculosis. Two compounds showed promising MICs similar to isoniazid while exhibiting selectivity towards Mtb without affecting the viability of Vero and HepG2 cells . This highlights the potential for developing new tuberculosis treatments based on the structural characteristics of this compound derivatives.

Propiedades

IUPAC Name |

(E)-4-phenylmethoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGHDAKKDAOBO-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.